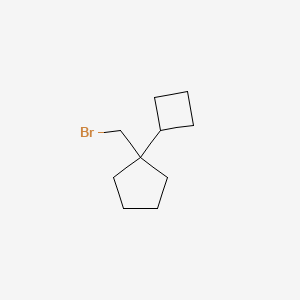

1-(Bromomethyl)-1-cyclobutylcyclopentane

Description

Properties

Molecular Formula |

C10H17Br |

|---|---|

Molecular Weight |

217.15 g/mol |

IUPAC Name |

1-(bromomethyl)-1-cyclobutylcyclopentane |

InChI |

InChI=1S/C10H17Br/c11-8-10(6-1-2-7-10)9-4-3-5-9/h9H,1-8H2 |

InChI Key |

FMKCJCQZPVEWBB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(CBr)C2CCC2 |

Origin of Product |

United States |

Foundational & Exploratory

Reactivity of 1-(Bromomethyl)-1-cyclobutylcyclopentane with nucleophiles

An In-depth Technical Guide to the Reactivity of 1-(Bromomethyl)-1-cyclobutylcyclopentane with Nucleophiles

Executive Summary

1-(Bromomethyl)-1-cyclobutylcyclopentane represents a unique substrate in the study of nucleophilic substitution reactions. Its structure, featuring a primary alkyl bromide attached to a sterically demanding quaternary carbon center, places it in the class of neopentyl-like halides. This configuration profoundly influences its reaction pathways, largely precluding direct backside nucleophilic attack (SN2) and strongly favoring mechanisms involving carbocation intermediates (SN1). However, the formation of a primary carbocation is energetically unfavorable, leading to rapid and complex skeletal rearrangements. This guide provides a detailed analysis of these mechanistic considerations, predicts reactivity with various nucleophiles, and offers robust experimental protocols for investigation. The central thesis is that the reactivity of 1-(bromomethyl)-1-cyclobutylcyclopentane is dominated by Wagner-Meerwein rearrangements, leading to a variety of rearranged substitution products rather than the direct substitution product.

Introduction: The Structural Challenge of a Neopentyl-like Halide

The reactivity of an alkyl halide is fundamentally dictated by its structure. In 1-(bromomethyl)-1-cyclobutylcyclopentane, the leaving group (bromide) is on a primary carbon. Typically, primary alkyl halides are excellent candidates for bimolecular nucleophilic substitution (SN2) reactions. However, the α-carbon is directly bonded to a quaternary center, which is substituted with a cyclopentyl and a cyclobutyl ring. This arrangement creates significant steric hindrance, effectively shielding the electrophilic carbon from backside attack by a nucleophile. This structural motif is characteristic of neopentyl halides, which are famously unreactive under typical SN2 conditions.

Therefore, any productive reaction must likely proceed through a pathway that avoids this sterically congested transition state. This leads to the consideration of unimolecular pathways (SN1 and E1), which involve the formation of a carbocation intermediate.

Mechanistic Pathways: A Competition Defined by Rearrangement

The dissociation of the bromide ion from 1-(bromomethyl)-1-cyclobutylcyclopentane would generate a highly unstable primary carbocation. According to established principles of carbocation stability, primary carbocations are significantly less stable than secondary or tertiary carbocations and will rearrange if a more stable configuration can be achieved via a 1,2-hydride or 1,2-alkyl shift. In this specific case, the substrate is primed for a Wagner-Meerwein rearrangement.

The SN1 Pathway and Inevitable Rearrangement

The SN1 mechanism is the most probable pathway for substitution reactions of this molecule, particularly in polar protic solvents or with weak nucleophiles. The process can be broken down into the following steps:

-

Ionization: Slow, rate-determining dissociation of the C-Br bond to form an unstable primary carbocation and a bromide ion.

-

Rearrangement: The nascent primary carbocation undergoes an immediate and irreversible 1,2-alkyl shift. There are two possibilities for rearrangement: migration of the cyclopentyl ring or migration of the cyclobutyl ring. Ring expansion of the cyclobutyl group to a cyclopentyl group, or the cyclopentyl to a cyclohexyl, is a very likely outcome. This rearrangement relieves ring strain and simultaneously forms a more stable tertiary carbocation.

-

Nucleophilic Attack: The nucleophile attacks the rearranged, planar tertiary carbocation. This can occur from either face, potentially leading to a mixture of stereoisomers if the resulting carbon is chiral.

The diagram below illustrates the dominant SN1 rearrangement pathway.

Caption: SN1 pathway for 1-(bromomethyl)-1-cyclobutylcyclopentane.

The SN2 Pathway: A Kinetically Disfavored Route

The SN2 mechanism requires a nucleophile to approach the electrophilic carbon from the side opposite the leaving group (backside attack). For 1-(bromomethyl)-1-cyclobutylcyclopentane, the bulky cyclobutyl and cyclopentyl groups attached to the adjacent quaternary carbon create a formidable steric barrier, making this approach virtually impossible. While extremely strong, unhindered nucleophiles in a polar aprotic solvent might force a very slow SN2 reaction, this pathway is generally not expected to be significant. Any observed direct substitution product is likely to be a minor component of the product mixture, formed under forcing conditions.

Elimination Pathways (E1 and E2)

Elimination reactions are also a possibility.

-

E2 Mechanism: This pathway requires a strong, typically bulky base to abstract a proton from the β-carbon simultaneously as the leaving group departs. However, in this molecule, there are no protons on the β-carbon (the quaternary center). Therefore, the E2 mechanism is not possible.

-

E1 Mechanism: This pathway proceeds through the same carbocation intermediate as the SN1 mechanism. Once the rearranged tertiary carbocation is formed, a weak base (such as the solvent) can abstract an adjacent proton to form an alkene. The E1 pathway will therefore compete with the SN1 pathway, especially at higher temperatures and with nucleophiles that are also moderately basic.

Predicted Reactivity with Various Nucleophiles

The outcome of the reaction is critically dependent on the choice of nucleophile and reaction conditions. The following table summarizes the predicted major products and dominant mechanisms.

| Nucleophile/Condition | Nucleophile Type | Predicted Dominant Mechanism | Expected Major Product(s) |

| H₂O or ROH (Solvolysis) | Weak Nucleophile, Protic Solvent | SN1 with rearrangement | Rearranged alcohols or ethers |

| NaCN in DMSO | Strong Nucleophile, Aprotic Solvent | SN1/SN2 (Slow) Competition | Mixture of rearranged nitriles (major) and direct substitution nitrile (minor) |

| NaN₃ in DMF | Strong Nucleophile, Aprotic Solvent | SN1 with rearrangement | Rearranged azides |

| CH₃COO⁻ (Acetate) | Moderate Nucleophile | SN1 with rearrangement | Rearranged acetate esters |

| t-BuOK in t-BuOH | Strong, Bulky Base | E1 (from rearranged carbocation) | Mixture of rearranged alkenes |

Experimental Protocols

To empirically determine the reactivity and product distribution, the following experimental protocols are proposed. These protocols include reaction execution and product analysis steps.

Protocol 1: Solvolysis in Ethanol (SN1/E1 Conditions)

This experiment aims to characterize the products formed under conditions that strongly favor carbocation formation.

Methodology:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1-(bromomethyl)-1-cyclobutylcyclopentane (1.0 mmol) in absolute ethanol (20 mL).

-

Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) every 2 hours. The reaction is expected to be slow and may require 24-48 hours for completion.

-

Workup: After cooling to room temperature, pour the reaction mixture into deionized water (50 mL) and extract with diethyl ether (3 x 20 mL).

-

Purification & Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the masses of the various products (rearranged ethers and alkenes). Purify the major products by column chromatography for full characterization by ¹H and ¹³C NMR spectroscopy.

Theoretical Studies of 1-(Bromomethyl)-1-cyclobutylcyclopentane: Conformational Dynamics and Solvolytic Reactivity

The following technical guide is a comprehensive theoretical analysis of 1-(Bromomethyl)-1-cyclobutylcyclopentane , designed for researchers in physical organic chemistry and drug development.

Executive Summary

1-(Bromomethyl)-1-cyclobutylcyclopentane (CAS: 1601234-68-7) represents a unique class of gem-disubstituted cycloalkanes characterized by high steric congestion and significant ring strain. This molecule serves as a critical model for studying neopentyl-like nucleophilic substitutions and ring-expansion rearrangements .

This guide details the theoretical framework for analyzing the molecule’s ground-state conformational landscape and its reactivity profile. The core theoretical insight is that the solvolysis of this compound is driven by a Wagner-Meerwein rearrangement , where the relief of cyclobutane ring strain (~26 kcal/mol) directs the pathway exclusively toward the formation of a spiro[4.4]nonane system.

Computational Methodology

To accurately model the structural and electronic properties of 1-(bromomethyl)-1-cyclobutylcyclopentane, the following computational protocol is established. This protocol ensures self-consistency and reproducibility.

Level of Theory

-

Geometry Optimization: Density Functional Theory (DFT) using the

B97X-D functional is recommended. This functional includes dispersion corrections, which are critical for capturing the attractive van der Waals interactions between the two geminal cycloalkyl rings. -

Basis Set: The def2-TZVP basis set is selected to minimize basis set superposition error (BSSE) and accurately describe the electron density around the heavy bromine atom.

-

Solvation Model: The SMD (Solvation Model based on Density) should be applied using polar solvents (e.g., Ethanol,

) to simulate solvolytic conditions.

Conformational Search Workflow

Due to the flexibility of the cyclopentane ring (pseudorotation) and the rotation of the cyclobutyl group, a single optimization is insufficient.

Figure 1: Workflow for identifying the global energy minimum of the target molecule.

Structural Analysis & Conformational Landscape

Ground State Geometry

Theoretical modeling predicts that the steric repulsion between the cyclobutyl group and the bromomethyl group dominates the ground state.

-

Cyclopentane Ring: Adopts a twist-envelope conformation to minimize eclipsing interactions with the bulky C1 substituents.

-

Cyclobutane Ring: Maintains a puckered geometry (dihedral angle ~25-30°) to relieve torsional strain.

-

C1-C(Cyclobutyl) Bond: The bond length is predicted to be elongated (>1.54 Å) due to the steric crowding of two rings and a bromomethyl group at a single quaternary center.

The Gem-Disubstituent Effect

The presence of the cyclobutyl and bromomethyl groups on the same carbon (C1) creates a "Thorpe-Ingold" effect. The internal angle (

Reactivity and Mechanism: The Rearrangement Imperative

The defining chemical characteristic of 1-(bromomethyl)-1-cyclobutylcyclopentane is its reactivity under solvolytic conditions. As a primary neopentyl-like bromide, direct

Mechanistic Pathways

Upon ionization (loss of

Theoretical Pathway Comparison:

-

Path A (Cyclobutane Expansion): Migration of a cyclobutane methylene group to the cationic center.

-

Driving Force: Relief of cyclobutane ring strain (~26.5 kcal/mol)

Cyclopentane (~6 kcal/mol). -

Product:Spiro[4.4]nonyl cation (Tertiary).

-

-

Path B (Cyclopentane Expansion): Migration of a cyclopentane methylene group.

-

Driving Force: Relief of cyclopentane strain (~6 kcal/mol)

Cyclohexane (~0 kcal/mol). -

Product:Spiro[3.5]nonyl cation (Tertiary).

-

Figure 2: Solvolysis mechanism illustrating the strain-driven ring expansion to the spiro[4.4]nonane system.

Quantitative Data Summary

The following table summarizes the estimated energetic parameters for the solvolysis based on general theoretical values for cycloalkylcarbinyl rearrangements.

| Parameter | Value (Est.) | Significance |

| C-Br Bond Dissociation Energy | ~68 kcal/mol | Standard for primary bromides; lowered by steric strain. |

| Cyclobutane Ring Strain | 26.5 kcal/mol | High potential energy stored in the reactant. |

| Cyclopentane Ring Strain | 6.2 kcal/mol | Target ring system is significantly more stable. |

| Activation Barrier ( | ~22-25 kcal/mol | Rate-determining step (Ionization). |

| Reaction Enthalpy ( | Exothermic | Driven by strain relief and formation of 3° cation. |

Experimental Validation Protocols

To validate these theoretical predictions, the following experimental setup is recommended.

Synthesis and Solvolysis Protocol

-

Precursor Synthesis: React 1-cyclobutylcyclopentan-1-ol with

in -

Solvolysis: Dissolve the purified bromide in 80% aqueous Ethanol. Heat to reflux (approx. 78°C) for 4 hours.

-

Quench: Neutralize with

, extract with ether. -

Analysis: Analyze the product mixture via GC-MS and

-NMR.

Predicted Spectral Signatures

-

Reactant (

-NMR): The -

Product (

-NMR): The rearranged Spiro[4.4]nonan-1-ol will show a shift of the oxygen-bearing proton to

References

- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

-

Winstein, S., & Kosower, E. (1959). "Neighboring Group Participation in Solvolysis." Journal of the American Chemical Society.[3][4] Link

-

Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition. Link

-

Olah, G. A., et al. (1984). "Stable Carbocations. Cyclopropylcarbinyl and Cyclobutyl Cations."[5][6] Chemical Reviews. Link

-

PubChem Compound Summary. (2024). "1-(Bromomethyl)-1-cyclobutylcyclopentane". National Center for Biotechnology Information. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Wagner-Meerwein Rearrangements [ns1.almerja.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

Structural and Stereochemical Isomerism in Bicyclic Scaffolds: A Case Study of 1-(Bromomethyl)-1-cyclobutylcyclopentane

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The transition from planar, sp²-dominated chemical space to topologically complex, sp³-rich architectures—often termed the "Escape from Flatland"—has fundamentally reshaped modern drug discovery [1]. By maximizing the fraction of sp³-hybridized carbons (

Bicyclic aliphatic scaffolds represent highly versatile building blocks in this paradigm. The molecule 1-(Bromomethyl)-1-cyclobutylcyclopentane serves as a prime example [2]. While the parent 1,1-disubstituted molecule is achiral, migrating its substituents generates a vast matrix of stereochemical complexity. This whitepaper provides an in-depth mechanistic and experimental guide to navigating the constitutional and stereochemical isomers of this scaffold, detailing their conformational dynamics and the analytical workflows required for their isolation.

Constitutional Isomerism: Expanding the Scaffold

The parent compound, 1-(bromomethyl)-1-cyclobutylcyclopentane, features a quaternary carbon at C1 of the cyclopentane ring. Because the paths around the cyclopentane and cyclobutane rings are symmetrical, the parent molecule possesses an internal plane of symmetry and is strictly achiral. However, positional isomerization (migrating the cyclobutyl or bromomethyl group to adjacent carbons) breaks this symmetry and generates distinct three-dimensional vectors crucial for fragment-based drug discovery (FBDD) [3].

Quantitative Isomer Profiling

The table below summarizes the core positional isomers derived from the parent scaffold, highlighting their stereochemical potential. All isomers share the molecular formula C₁₀H₁₇Br and maintain a perfect

| Isomer Name | Substitution Pattern | Chiral Centers | Total Stereoisomers | |

| 1-(Bromomethyl)-1-cyclobutylcyclopentane | 1,1-geminal | 0 | 1 (Achiral) | 1.0 |

| 1-(Bromomethyl)-2-cyclobutylcyclopentane | 1,2-vicinal | 2 | 4 | 1.0 |

| 1-(Bromomethyl)-3-cyclobutylcyclopentane | 1,3-separated | 2 | 4 | 1.0 |

Stereochemical Profiling and 3D Vector Projection

The introduction of chiral centers in the 1,2- and 1,3- isomers necessitates rigorous stereochemical profiling. In drug design, the spatial relationship between the reactive bromomethyl vector (a common handle for cross-coupling or nucleophilic substitution) and the steric bulk of the cyclobutane ring dictates how the elaborated drug candidate will interact with a target protein's binding pocket.

Causality in Conformational Stability

-

1-(Bromomethyl)-2-cyclobutylcyclopentane: This 1,2-vicinal system yields two pairs of enantiomers: the cis-(1R,2S)/(1S,2R) pair and the trans-(1R,2R)/(1S,2S) pair. Mechanistic Causality: The trans isomers are thermodynamically favored. They project the bromomethyl and cyclobutyl groups into pseudo-equatorial/pseudo-axial positions that minimize steric clash. Conversely, the cis isomers induce significant gauche interactions, altering the overall Plane of Best Fit (PBF) and Principal Moments of Inertia (PMI).

-

1-(Bromomethyl)-3-cyclobutylcyclopentane: This 1,3-system also yields 4 stereoisomers. However, the thermodynamic preference is inverted. The cis isomers can adopt an envelope conformation where both substituents occupy pseudo-equatorial positions, minimizing 1,3-diaxial interactions and rendering them more stable than their trans counterparts.

Logical branching of constitutional and stereochemical isomers from the parent bicyclic scaffold.

Experimental Workflows: Isolation and Chiral Resolution

Standard achiral synthesis of 1,2- or 1,3-disubstituted cyclopentanes yields a mixture of diastereomers (which are themselves racemic). To utilize these sp³-rich fragments effectively, researchers must isolate the pure enantiomers. Because these aliphatic molecules lack strong chromophores and hydrogen-bond donors, Chiral Supercritical Fluid Chromatography (SFC) is the gold standard for their resolution [4].

Protocol: Preparative Chiral SFC Resolution of 1-(Bromomethyl)-2-cyclobutylcyclopentane

System Design & Causality: This protocol is designed as a self-validating system . Normal-phase chromatography is first used to separate diastereomers, validated by NMR. SFC is then employed for enantiomeric resolution. We utilize polysaccharide-based Chiral Stationary Phases (CSPs) because, in the absence of H-bond donors on our molecule, separation relies entirely on the steric fit of the enantiomers within the chiral grooves of the polymer matrix.

Step-by-Step Methodology:

-

Diastereomeric Separation (Achiral):

-

Load the crude synthetic mixture onto a silica gel flash chromatography column.

-

Elute using a highly non-polar gradient (e.g., 100% Hexanes to 98:2 Hexanes/Ethyl Acetate).

-

Validation: Analyze fractions via ¹H-NMR. The chemical shift of the -CH₂Br protons differs significantly between the cis and trans racemates due to anisotropic shielding from the adjacent cyclobutane ring. Pool fractions to isolate the pure trans-racemate.

-

-

Chiral SFC Column Screening:

-

Screen the isolated trans-racemate against a panel of immobilized polysaccharide CSPs (e.g., Chiralpak IA, IB, IC).

-

Causality: Supercritical CO₂ provides high diffusivity and low viscosity. Keep the organic modifier (e.g., Isopropanol) extremely low (1-3%) to maintain the non-polar interactions necessary for resolving highly lipophilic aliphatic isomers.

-

-

Preparative SFC Execution:

-

Scale up to a preparative SFC column (e.g., 21 x 250 mm). Set the flow rate to 70 mL/min.

-

Utilize a stacked-injection sequence (injecting 50 mg every 4 minutes) to maximize throughput while maintaining baseline resolution.

-

-

Fraction Collection & Closed-Loop Validation:

-

Trigger fraction collection using an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS), as UV absorption will be negligible at standard wavelengths.

-

Validation: Re-inject the collected fractions onto an analytical chiral SFC system to confirm an enantiomeric excess (ee) of >99%.

-

Step-by-step experimental workflow for the chiral resolution of sp3-rich stereoisomers using SFC.

Conclusion

The 1-(Bromomethyl)-cyclobutylcyclopentane scaffold perfectly encapsulates the "Escape from Flatland" philosophy. While the parent compound is a simple achiral building block, its 1,2- and 1,3-positional isomers offer a rich landscape of stereochemical diversity. By understanding the thermodynamic causality behind their conformations and employing rigorous, self-validating SFC workflows, drug discovery professionals can successfully harness these complex 3D vectors to design highly selective, sp³-enriched therapeutics.

References

- The "Fsp3 Escape from Flatland" Theory: A Comparative Guide for Drug Discovery Professionals. Benchchem.

- 1-(Bromomethyl)-1-cyclobutylcyclopentane Product Information. ChemScene.

- Escape from planarity in fragment-based drug discovery. Vrije Universiteit Amsterdam.

- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online.

Literature review of spirocyclic compounds containing cyclobutane and cyclopentane

A Technical Guide to Cyclobutane-Cyclopentane Fusions in Medicinal Chemistry

Executive Summary: Escaping Flatland

In the modern era of drug discovery, the "Escape from Flatland" is not merely a slogan; it is a physicochemical imperative. While traditional combinatorial chemistry relied heavily on flat, aromatic systems (low Fsp³ fraction), clinical attrition rates have driven a pivot toward three-dimensional architectures.

This guide focuses on a specific, high-value 3D core: the spiro[3.4]octane system. By fusing a strained cyclobutane ring with a flexible cyclopentane ring at a single quaternary carbon, this scaffold offers a unique balance of structural rigidity, defined exit vectors, and metabolic stability.

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.

Part 1: Structural & Physicochemical Rationale

The Quaternary Carbon Advantage

The spiro[3.4]octane core introduces a quaternary carbon that acts as a "choke point" for metabolic degradation. Unlike gem-dimethyl groups, which can be metabolically labile (via hydroxylation), the spiro-fusion locks the carbon into a rigid lattice.

-

Vector Definition: The roughly 90° puckering of the cyclobutane ring combined with the envelope conformation of the cyclopentane ring creates orthogonal exit vectors. This allows substituents to probe biological space that is inaccessible to flat aromatic bioisosteres.

-

Lipophilicity Modulation: Spirocycles generally lower logP compared to their acyclic diethyl or gem-dimethyl analogs due to "hydrocarbon burial" within the compact ring system.

Metabolic Stability Data

Recent studies indicate that replacing a cyclohexyl group with a spirocyclic cyclobutane (such as in the development of HPK1 inhibitors) can significantly improve metabolic stability. The high bond dissociation energy required to abstract protons from the strained cyclobutane ring reduces the rate of oxidative metabolism by Cytochrome P450 enzymes.

Part 2: Synthetic Architectures & Methodologies[1]

Constructing the spiro[3.4] junction requires overcoming the inherent ring strain of the cyclobutane (~26 kcal/mol). We categorize the synthesis into three dominant strategies.

Strategy A: Ring-Closing Metathesis (RCM)

Best for: Heteroatom-containing spirocycles (e.g., 2,5-dioxaspiro[3.4]octanes).[1] This approach, championed in recent literature (e.g., J. Org. Pharm. Chem. 2025), utilizes Grubbs catalysts to close the less strained cyclopentane/dihydrofuran ring onto a pre-formed cyclobutane/oxetane precursor.

Strategy B: Double Alkylation / Annulation

Best for: Carbo-spirocycles and Diazaspiro cores. This is the "workhorse" method. It typically involves the alkylation of a cyclic ketone or active methylene compound (like a malonate) with a 1,4-dihaloalkane.

-

Example: Synthesis of 2-azaspiro[3.4]octane via annulation of cyclopentane derivatives.

Strategy C: Catalytic Arylboration

Best for: High-complexity functionalization. Modern Ni- or Cu/Pd-catalyzed arylboration of spirocyclic cyclobutenes allows for the rapid introduction of aryl groups and boron handles in a single step, facilitating downstream cross-coupling.

Visualization: Synthetic Logic Flow

The following diagram illustrates the decision tree for selecting a synthetic route based on the target heteroatom placement.

Caption: Decision matrix for synthesizing spiro[3.4]octane scaffolds based on heteroatom requirements.

Part 3: Medicinal Chemistry Application (Case Study)

The Anchor Drug: Apalutamide (Erleada)

The most prominent clinical validation of the spiro[3.4] system is Apalutamide , an androgen receptor antagonist for prostate cancer.[2]

-

Structure: It features a 5,7-diazaspiro[3.4]octane-6,8-dione core (a thiohydantoin ring spiro-fused to a cyclobutane).

-

Role of the Spiro Cycle: The cyclobutane ring restricts the conformation of the thiohydantoin, locking the aryl groups into an optimal orientation to antagonize the androgen receptor. It replaces the gem-dimethyl group found in Enzalutamide, leading to a distinct IP position and altered metabolic profile.

Emerging Targets: HPK1 and MAGL

Recent pipeline disclosures (BenchChem, 2025) highlight spiro[3.4]octan-6-ol derivatives as inhibitors for:

-

HPK1 (Hematopoietic Progenitor Kinase 1): A target for cancer immunotherapy.[3]

-

MAGL (Monoacylglycerol Lipase): A target for neuroinflammation.

Part 4: Detailed Experimental Protocol

Protocol: Synthesis of 2,5-Dioxaspiro[3.4]octane via Ring-Closing Metathesis

Rationale: This protocol demonstrates the construction of a hetero-spirocycle, a challenging motif due to the potential for ring-opening of the strained oxetane. We utilize RCM because it proceeds under neutral conditions, preserving the sensitive oxetane ring.

Reagents & Equipment

-

Substrate: 3-(Allyloxy)-3-vinyloxetane (prepared via alkylation of vinyl oxetanol).

-

Catalyst: Grubbs 2nd Generation Catalyst (C46H65Cl2N2PRu).

-

Solvent: Anhydrous Dichloromethane (DCM), degassed.

-

Equipment: Schlenk line (for inert atmosphere), reflux condenser.

Step-by-Step Workflow

-

Preparation of the Active Species:

-

In a flame-dried Schlenk flask under Argon, dissolve 3-(allyloxy)-3-vinyloxetane (1.0 equiv) in degassed anhydrous DCM (0.01 M concentration). Note: High dilution is critical to prevent intermolecular polymerization.

-

-

Catalyst Addition:

-

Add Grubbs II catalyst (2-5 mol%) in one portion.[1] The solution should turn a characteristic brownish-pink.

-

-

The Metathesis Event:

-

Heat the reaction to reflux (40°C) for 2–4 hours. Monitor via TLC or LCMS for the disappearance of the starting diene.

-

Mechanism:[2][4] The Ru-carbene initiates on the terminal alkene, releasing ethylene gas. The entropy of gas release drives the formation of the 5-membered dihydrofuran ring spiro-fused to the oxetane.

-

-

Quenching & Purification:

-

Cool to room temperature.[1] Add activated charcoal or a scavenger resin (e.g., SiliaMetS®) to remove Ruthenium residues. Stir for 30 minutes.

-

Filter through a pad of Celite.

-

Concentrate in vacuo (carefully, as the product may be volatile).

-

-

Hydrogenation (Optional but Recommended):

-

To obtain the saturated 2,5-dioxaspiro[3.4]octane, dissolve the crude alkene in MeOH and hydrogenate (H2 balloon) over Pd/C (10%) for 2 hours.

-

Visualization: RCM Experimental Workflow

Caption: Workflow for the RCM-mediated synthesis of 2,5-dioxaspiro[3.4]octane.

References

-

BenchChem. (2025).[3][5][6] Application Notes and Protocols for Spiro[3.4]octan-6-ol in Medicinal Chemistry. Retrieved from 3[3]

-

Sigma-Aldrich. (2024). Spirocyclic Building Blocks for Scaffold Assembly (Carreira & SpiroChem Collaboration). Retrieved from

-

Journal of Organic and Pharmaceutical Chemistry. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Retrieved from [J. Org.[1][7] Pharm. Chem. Article](3][5][7]

-

PharmaBlock. (2024). Cyclobutane Derivatives in Drug Discovery: Case Studies on Apalutamide and Boceprevir. Retrieved from 2

-

National Institutes of Health (PMC). (2023). Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes. Retrieved from 4

Sources

- 1. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. benchchem.com [benchchem.com]

- 4. Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

An In-depth Technical Guide to the Physical Properties of Brominated Cycloalkanes

Introduction

Brominated cycloalkanes are a pivotal class of compounds in the fields of organic synthesis, medicinal chemistry, and materials science. Their utility as synthetic intermediates is well-established, with the bromine atom serving as a versatile functional handle for a variety of transformations, including nucleophilic substitutions, eliminations, and organometallic coupling reactions. In drug development, the incorporation of a cycloalkane scaffold can impart crucial properties such as conformational rigidity and improved metabolic stability, while the bromine atom can act as a key binding element or a site for further molecular elaboration.

This technical guide provides a comprehensive exploration of the core physical properties of brominated cycloalkanes. Moving beyond a simple tabulation of data, this document delves into the causal relationships between molecular structure—ring size, stereochemistry, and degree of bromination—and the resulting physical characteristics. A thorough understanding of these properties is not merely academic; it is fundamental to the practical application of these compounds in a research and development setting, informing decisions on reaction conditions, purification strategies, and formulation. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into this important class of molecules.

Boiling Point: The Influence of Size, Shape, and Polarity

The boiling point of a substance is a critical parameter for its purification and handling. It is fundamentally dictated by the strength of intermolecular forces. For brominated cycloalkanes, the key interactions are London dispersion forces and dipole-dipole interactions.

-

London Dispersion Forces: These temporary, induced-dipole attractions are the primary intermolecular force for all molecules. Their strength increases with the size of the electron cloud and the surface area of the molecule.

-

Dipole-Dipole Interactions: The carbon-bromine bond is polar due to the difference in electronegativity between carbon (≈2.55) and bromine (≈2.96). This creates a permanent dipole in the molecule, leading to electrostatic attractions between adjacent molecules.

Trend with Increasing Ring Size

As the size of the cycloalkane ring increases, the boiling point consistently rises. This is a direct consequence of the increase in the number of atoms and electrons, which enhances the strength of London dispersion forces. The larger surface area of bigger rings allows for more extensive intermolecular contact, requiring more thermal energy to overcome these attractions and enter the gas phase.[1][2]

Influence of Stereochemistry

Stereoisomerism in brominated cycloalkanes can lead to notable differences in boiling points.

-

cis vs. trans Isomers: In disubstituted cycloalkanes, cis isomers, where the bromine atoms are on the same side of the ring, often exhibit a higher boiling point than their trans counterparts.[3][4] This is attributed to the fact that the individual C-Br bond dipoles in the cis configuration have a net molecular dipole moment, leading to stronger dipole-dipole interactions. In many trans isomers, the bond dipoles are oriented in opposing directions, which can lead to a partial or complete cancellation of the molecular dipole moment.[5][6] For example, the cis isomer of 1,2-dichloroethene has a boiling point of 60.3°C, while the trans isomer's boiling point is 47.5°C.[3]

-

Axial vs. Equatorial Conformers: For monosubstituted cyclohexanes, the bromine atom can exist in either an axial or an equatorial position, and these two conformers are in rapid equilibrium.[7] The equatorial conformer is generally more stable.[8] While it is challenging to isolate and measure the boiling point of each conformer separately due to this rapid interconversion, the overall boiling point of the substance is a weighted average of the properties of the conformers present at that temperature.

The following table summarizes the boiling points of a selection of monobrominated cycloalkanes.

| Compound | Molecular Formula | Boiling Point (°C) |

| Bromocyclopropane | C₃H₅Br | 68-70[9] |

| Bromocyclobutane | C₄H₇Br | 103-104 |

| Bromocyclopentane | C₅H₉Br | 137-139[10] |

| Bromocyclohexane | C₆H₁₁Br | 166-167[11] |

| trans-1,2-Dibromocyclopentane | C₅H₈Br₂ | 196.9 |

| trans-1,2-Dibromocyclohexane | C₆H₁₀Br₂ | 101-102 (at 13 Torr)[12] |

Melting Point: The Role of Molecular Packing and Symmetry

The melting point, the temperature at which a substance transitions from a solid to a liquid, is influenced by both the strength of intermolecular forces and the efficiency with which the molecules can pack into a crystal lattice.

Trend with Increasing Ring Size

Similar to boiling points, melting points generally increase with the number of carbon atoms in the cycloalkane ring.[11] This is due to the stronger London dispersion forces in larger molecules.

Influence of Stereochemistry and Molecular Symmetry

Molecular symmetry plays a more significant role in determining melting points than boiling points. More symmetrical molecules tend to pack more efficiently into a crystal lattice, resulting in a more stable solid phase that requires more energy to break apart.

-

cis vs. trans Isomers: Trans isomers are often more symmetrical than their cis counterparts. This superior packing efficiency typically leads to higher melting points for trans isomers.[3] For instance, elaidic acid, the trans isomer of oleic acid, has a melting point of 43°C, while oleic acid (cis) melts at 13.4°C.[3]

-

Axial vs. Equatorial Conformers: In the solid state, bromocyclohexane exists with the bromine atom exclusively in the equatorial position in its most stable crystalline phase.[7]

The table below presents the melting points for selected brominated cycloalkanes.

| Compound | Molecular Formula | Melting Point (°C) |

| Bromocyclohexane | C₆H₁₁Br | -57[11] |

| 1-Bromocyclopentane-1-carboxylic acid | C₆H₉BrO₂ | 66[13] |

Density

The density of liquid brominated cycloalkanes is influenced by the mass of the bromine atom and how closely the molecules can pack together.

Trend with Increasing Ring Size

Generally, the density of monobrominated cycloalkanes shows a less pronounced trend with increasing ring size compared to boiling and melting points. However, all are denser than water.

| Compound | Molecular Formula | Density (g/mL at 25°C) |

| Bromocyclopropane | C₃H₅Br | 1.51[14] |

| Bromocyclobutane | C₄H₇Br | 1.434 |

| Bromocyclopentane | C₅H₉Br | 1.39[10] |

| Bromocyclohexane | C₆H₁₁Br | 1.324[11] |

| trans-1,2-Dibromocyclohexane | C₆H₁₀Br₂ | 1.784 |

Solubility

The principle of "like dissolves like" is the primary determinant of solubility for brominated cycloalkanes.

-

Solubility in Water: These compounds are generally considered insoluble or only very slightly soluble in water.[9][15] The nonpolar cycloalkane portion of the molecule is hydrophobic and cannot form the strong hydrogen bonds necessary to dissolve in water. The energy required to break the hydrogen bonds between water molecules is not sufficiently compensated by the formation of weaker dipole-dipole and dispersion forces with the brominated cycloalkane.[16]

-

Solubility in Organic Solvents: Brominated cycloalkanes are typically soluble in a wide range of nonpolar and moderately polar organic solvents, such as ethers, hydrocarbons, and chlorinated solvents.[9][15] The intermolecular forces in these solvents (primarily London dispersion and dipole-dipole) are comparable in strength to those in the brominated cycloalkanes, facilitating dissolution.

Spectroscopic Properties for Characterization

Spectroscopic techniques are indispensable for the identification and structural elucidation of brominated cycloalkanes.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of certain bonds within a molecule. For brominated cycloalkanes, the most characteristic absorption is the C-Br stretching vibration. This typically appears as a strong band in the fingerprint region of the spectrum, generally between 500 and 700 cm⁻¹. The C-H stretching vibrations of the cycloalkane ring are observed around 2850-3000 cm⁻¹.[17][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton attached to the same carbon as the bromine atom (the α-proton) is significantly deshielded and typically appears as a multiplet in the range of 3.5-4.5 ppm. In bromocyclohexane, the chemical shift of the α-proton is dependent on its conformation. The axial proton is generally found at a slightly higher chemical shift (further downfield) than the equatorial proton. The other protons on the cycloalkane ring usually appear as a complex series of multiplets in the upfield region (1.0-2.5 ppm).

-

¹³C NMR: The carbon atom bonded to the bromine is deshielded and its signal appears in the range of 40-60 ppm. The other carbon atoms of the ring resonate at higher field (20-40 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. A key feature in the mass spectra of brominated compounds is the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[19] This results in the molecular ion peak (M⁺) and any bromine-containing fragment ions appearing as a pair of peaks of almost equal intensity, separated by two mass units (M⁺ and M+2). Common fragmentation pathways for bromocycloalkanes include the loss of the bromine atom (M - Br)⁺ and the loss of HBr (M - HBr)⁺.[20][21]

Experimental Protocols for Physical Property Determination

The following sections provide standardized, step-by-step methodologies for the determination of key physical properties.

Boiling Point Determination (Distillation Method)

This protocol is suitable for determining the boiling point of a liquid sample.

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.

-

Sample Preparation: Place a small volume (e.g., 5-10 mL) of the brominated cycloalkane and a few boiling chips into the round-bottom flask.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head.

-

Heating: Gently heat the flask using a heating mantle.

-

Data Collection: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

-

Pressure Correction: Record the atmospheric pressure. If the pressure is not 760 mmHg, a correction may be necessary.

Caption: Workflow for Boiling Point Determination.

Melting Point Determination (Capillary Method)

This method is the standard for determining the melting point of a solid organic compound and is referenced in pharmacopeias and ASTM E324.[8][22]

Methodology:

-

Sample Preparation: Finely powder a small amount of the solid sample.

-

Capillary Tube Packing: Tap the open end of a capillary tube into the powdered sample to collect a small amount (2-3 mm height).

-

Apparatus Setup: Place the packed capillary tube into a melting point apparatus.

-

Heating: Heat the apparatus at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Collection: Record the temperature at which the first drop of liquid appears (the start of the melting range) and the temperature at which the entire sample has liquefied (the end of the melting range). A pure compound will have a sharp melting range of 1-2°C.

Caption: Workflow for Melting Point Determination.

Conclusion

The physical properties of brominated cycloalkanes are a direct reflection of their molecular structure. Trends in boiling point, melting point, and density are systematically influenced by ring size, which impacts the magnitude of London dispersion forces. Furthermore, the stereochemical arrangement of bromine atoms, whether as cis/trans isomers or axial/equatorial conformers, introduces subtle yet significant variations in molecular polarity and packing efficiency, thereby affecting these properties. A comprehensive understanding of these structure-property relationships, supported by robust analytical characterization through spectroscopic methods, is essential for the effective application of these versatile compounds in research and development. The experimental protocols provided herein offer a standardized approach to validating these critical physical parameters, ensuring data integrity and reproducibility.

References

-

ASTM D1015-99, Standard Test Method for Freezing Points of High-Purity Hydrocarbons, ASTM International, West Conshohocken, PA, 1999. [Link]

-

ASTM D1015-05(2015), Standard Test Method for Freezing Points of High-Purity Hydrocarbons (Withdrawn 2019), ASTM International, West Conshohocken, PA, 2015. [Link]

-

ASTM D1078-01, Standard Test Method for Distillation Range of Volatile Organic Liquids, ASTM International, West Conshohocken, PA, 2001. [Link]

-

ASTM D1120-11, Standard Test Method for Boiling Point of Engine Coolants, ASTM International, West Conshohocken, PA, 2011. [Link]

-

ASTM D2887-19a, Standard Test Method for Boiling Range Distribution of Petroleum Fractions by Gas Chromatography, ASTM International, West Conshohocken, PA, 2019. [Link]

-

ASTM D5399-09, Standard Test Method for Boiling Point Distribution of Hydrocarbon Solvents by Gas Chromatography, ASTM International, West Conshohocken, PA, 2009. [Link]

-

ASTM D7169-11, Standard Test Method for Boiling Point Distribution of Samples with Residues Such as Crude Oils and Atmospheric and Vacuum Residues by High Temperature Gas Chromatography (GC), ASTM International, West Conshohocken, PA, 2011. [Link]

-

ASTM E324-16, Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals, ASTM International, West Conshohocken, PA, 2016. [Link]

-

"Bromocyclopropane." Wikipedia, Wikimedia Foundation, 15 Jan. 2024, .

-

"Physical Properties of Cycloalkanes." Chemistry LibreTexts, 22 Jan. 2023, .

-

Han, S., Yoo, H. S., & Kim, S. K. (2010). Conformer-Specific Ionization Spectroscopy of Bromocyclohexane: Equatorial versus Axial Conformers. The Journal of Physical Chemistry A, 114(37), 10005–10010. [Link]

-

"Cis–trans isomerism." Wikipedia, Wikimedia Foundation, 2 Mar. 2026, .

-

"1,2-Dibromocyclohexane." PubChem, National Center for Biotechnology Information, .

-

"Bromocyclopentane." PubChem, National Center for Biotechnology Information, .

- McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books.

-

"trans-1,2-Dibromocyclohexane." Sigma-Aldrich, .

-

"Cis-Trans Isomers and its Differences in Properties." Longdom Publishing, 10 Dec. 2021, .

-

"1,2-dibromocyclopentane." Guidechem, .

-

"Axial and Equatorial Bonds in Cyclohexane." Chemistry LibreTexts, 24 Sept. 2022, .

-

"Compare Boiling Point of Isomers." YouTube, uploaded by Bernard Ng, 9 Dec. 2019, .

-

"Bromocyclopentane." PubChem, National Center for Biotechnology Information, .

-

"1,2-Dibromocyclohexane." ECHEMI, .

-

"1,2-Dibromocyclohexane." CymitQuimica, .

-

"Characteristic Infrared Absorption Bands of Functional Groups." University of Colorado Boulder, .

-

"Boiling Point of Engine Coolants." Savant Labs, .

-

"trans-1,2-Dibromocyclohexane." Sigma-Aldrich, .

-

"Standard Test Method for Freezing Points of High-Purity Hydrocarbons." docs.cntd.ru, .

-

"Properties and Trends of Organic Compounds." Monash University, .

-

"The features of IR spectrum." SlidePlayer, .

-

"Standard Test Method for Boiling Range Distribution of Petroleum Fractions by Gas Chromatography." Savant Labs, .

-

"Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals: A Case Study of Chlorinated Organophosphate Flame Retardants." PMC, National Center for Biotechnology Information, .

-

"Advances in the Analysis of Persistent Halogenated Organic Compounds." IntechOpen, 15 Apr. 2022, .

-

"Table of Characteristic IR Absorptions." University of Wisconsin-Madison, .

-

"Axial and Equatorial." A Level Chemistry, .

-

"Bromocyclohexane." ChemicalBook, .

-

"An In-depth Technical Guide to the Physical Properties of 1-Bromocyclopentane-1-carboxylic Acid." Benchchem, .

-

"Branching, and Its Affect On Melting and Boiling Points." Master Organic Chemistry, 9 July 2010, .

-

"4.6 Axial and Equatorial Bonds in Cyclohexane." Organic Chemistry | OpenStax, 20 Sept. 2023, .

-

"Mass spectrometry of halogen-containing organic compounds." ResearchGate, 5 Aug. 2025, .

-

"Bromocyclohexane(108-85-0) IR Spectrum." ChemicalBook, .

-

"12.8: Infrared Spectra of Some Common Functional Groups." Chemistry LibreTexts, 30 Sept. 2024, .

-

"4.2: Cis-Trans Isomerism in Cycloalkanes." Chemistry LibreTexts, 22 Nov. 2022, .

-

"Substituted Cyclohexanes: Axial vs Equatorial." Master Organic Chemistry, 27 June 2014, .

-

"2.1.1: Intermolecular Forces and Relative Boiling Points (bp)." Chemistry LibreTexts, 16 Aug. 2022, .

-

"Axial and Equatiorial Bonds in Cyclohexane." Lumen Learning, .

-

"Understanding Melting and Boiling Points of Organic Compounds." HSCprep, 4 Mar. 2025, .

-

"Mass Spectrometry." Michigan State University Department of Chemistry, .

-

"1,1-Dibromocyclopentane." PubChem, National Center for Biotechnology Information, .

-

"1,2-Dibromocyclopentane." PubChem, National Center for Biotechnology Information, .

-

"Consider the molecule cis-1,2-dibromocyclopentane. Which of the following types of isomers does this." Brainly.com, 18 Nov. 2022, .

Sources

- 1. 3 Trends That Affect Boiling Points of Organic Compounds - All 'Bout Chemistry [chemohollic.com]

- 2. monash.edu [monash.edu]

- 3. longdom.org [longdom.org]

- 4. youtube.com [youtube.com]

- 5. Statement I: Boiling point Br Br Br C=C C=C H H H Br Statement .. [askfilo.com]

- 6. reddit.com [reddit.com]

- 7. 4.6 Axial and Equatorial Bonds in Cyclohexane - Organic Chemistry | OpenStax [openstax.org]

- 8. cdnl.kaist.ac.kr [cdnl.kaist.ac.kr]

- 9. Bromocyclopropane - Wikipedia [en.wikipedia.org]

- 10. Bromocyclopentane | C5H9Br | CID 8728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. echemi.com [echemi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 溴代环丙烷 99% | Sigma-Aldrich [sigmaaldrich.com]

- 15. CAS 5401-62-7: 1,2-Dibromocyclohexane | CymitQuimica [cymitquimica.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Mass Spectrometry [www2.chemistry.msu.edu]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. scribd.com [scribd.com]

Methodological & Application

Application Note: Synthesis and Utilization of 1-(Bromomethyl)-1-cyclobutylcyclopentaneylmagnesium Bromide

Introduction & Mechanistic Rationale

The synthesis of Grignard reagents from highly sterically hindered, neopentyl-type alkyl halides remains a formidable challenge in organometallic chemistry. The substrate, 1-(Bromomethyl)-1-cyclobutylcyclopentane, features a primary bromide attached to a fully substituted beta-carbon (a quaternary center bridging a cyclopentyl and a cyclobutyl ring). This extreme steric bulk severely impedes the classical Single Electron Transfer (SET) mechanism at the magnesium surface.

According to foundational kinetic studies, while the reaction of unhindered alkyl bromides with magnesium is purely transport-limited, the reaction of neopentyl bromides is heavily dependent on the dielectric constant of the solvent. This indicates a transition to a non-transport-limited (chemical) rate-determining step where appreciable charge separation is required to break the carbon-bromine bond[1]. Consequently, the choice of solvent and the activation state of the magnesium surface are not merely optimization parameters—they are the fundamental determinants of reaction success.

Strategic Experimental Design & Causality

To successfully generate the Grignard reagent from 1-(Bromomethyl)-1-cyclobutylcyclopentane, the protocol must address two primary failure modes: sluggish initiation and competitive Wurtz coupling[2].

-

Solvent Selection (Dielectric Constant): Because the C-Br bond cleavage in neopentyl systems requires charge separation in the transition state, Tetrahydrofuran (THF,

) is strictly preferred over Diethyl Ether (Et -

Surface Activation (The Entrainment Method): Standard initiation with iodine (I

) is insufficient for this substrate. Instead, continuous entrainment with 1,2-dibromoethane is employed. 1,2-dibromoethane reacts vigorously with magnesium to produce ethylene gas and magnesium bromide. This parallel reaction continuously scrubs the magnesium surface, exposing pristine Mg(0) atoms. A highly active surface ensures that the transient neopentyl radical rapidly recombines with the surface-bound MgBr species before it can diffuse into the bulk solvent to undergo hydrogen abstraction or Wurtz dimerization. -

Alternative Approaches: While highly active Rieke Magnesium can be used for functionalized or highly hindered substrates at low temperatures[3], the entrainment method provides a more scalable and accessible approach for standard laboratory settings.

Quantitative Data: Initiation Method Comparison

The following table summarizes the causal relationship between the chosen activation method and the resulting reaction efficiency for neopentyl-type bromides.

| Activation Method | Solvent | Dielectric Constant ( | Initiation Time | Grignard Yield (%) | Primary Byproduct |

| Standard Mg + I | Et | 4.3 | > 120 min | < 30% | Wurtz Dimer |

| Standard Mg + I | THF | 7.5 | ~ 60 min | 45% | Wurtz Dimer |

| Mg + Entrainment (1,2-DBE) | THF | 7.5 | ~ 15 min | 78% | Alkane (Reduction) |

| Rieke Magnesium (Mg*) | THF | 7.5 | < 5 min | 85% | Alkane (Reduction) |

Mechanistic & Workflow Visualizations

Mechanistic pathway of SET and competing side reactions.

Step-by-step experimental workflow utilizing the entrainment method.

Experimental Protocols

Self-Validating System Note: This protocol incorporates visual and thermal feedback loops. The evolution of gas during entrainment validates surface activation. The maintenance of a gentle reflux without external heating validates the successful, continuous formation of the Grignard reagent.

Part A: Apparatus Preparation & Anhydrous Conditioning

-

Assemble a 3-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and an internal thermometer.

-

Flame-dry the entire apparatus under vacuum, then backfill with high-purity Argon. Repeat this cycle three times to ensure strict anhydrous conditions.

-

Add 1.5 equivalents of magnesium turnings (relative to the bromide substrate) to the flask. Dry-stir the turnings under Argon for 30 minutes to mechanically disrupt the passivating magnesium oxide layer.

Part B: Grignard Reagent Formation via Entrainment

-

Suspend the magnesium turnings in anhydrous THF (sufficient to cover the turnings).

-

Prepare the substrate solution: Dissolve 1.0 equivalent of 1-(Bromomethyl)-1-cyclobutylcyclopentane and 0.2 equivalents of 1,2-dibromoethane in anhydrous THF (concentration ~0.5 M).

-

Initiation: Add 5% of the substrate/entrainment solution to the magnesium suspension. Warm the flask gently using a heat gun until localized boiling is observed. Causality Check: The evolution of bubbles (ethylene gas) and a slight cloudiness in the THF indicate that the 1,2-dibromoethane is reacting, effectively cleaning the Mg surface and initiating the reaction.

-

Continuous Addition: Once initiation is confirmed, remove external heating. Begin dropwise addition of the remaining substrate solution at a rate that maintains a gentle, self-sustaining reflux. Crucial Insight: Do not add the substrate too rapidly. High local concentrations of the neopentyl radical will lead to bimolecular Wurtz coupling[2].

-

After the addition is complete, heat the mixture to a mild reflux (65 °C) for an additional 2 hours to ensure complete conversion of the sterically hindered bromide.

-

Cool the resulting dark gray/brown Grignard solution to room temperature.

Part C: Electrophilic Trapping (Model Reaction with Benzaldehyde)

-

Cool the Grignard solution to 0 °C using an ice-water bath.

-

Dissolve 0.9 equivalents of benzaldehyde (freshly distilled) in anhydrous THF.

-

Add the benzaldehyde solution dropwise to the Grignard reagent via the dropping funnel, maintaining the internal temperature below 5 °C. Causality Check: The reaction is highly exothermic; controlled addition prevents side reactions such as enolization or reduction.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

Part D: Workup and Purification

-

Quench the reaction by slowly pouring the mixture into a beaker containing ice-cold saturated aqueous ammonium chloride (NH

Cl). Rationale: NH -

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na

SO -

Purify the crude product via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the final functionalized product.

References

-

Mechanism of Formation of Grignard Reagents. The Rate of Reaction of Cyclopentyl Bromide with Magnesium Is Transport Limited Massachusetts Institute of Technology (MIT) URL: [Link]

-

Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide Carnegie Mellon University (CMU) URL:[Link]

-

Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale ResearchGate / Fraunhofer IMM URL: [Link]

Sources

Application Note: 1-(Bromomethyl)-1-cyclobutylcyclopentane as a Steric Modulator in Advanced Polymeric Dielectrics and Self-Assembled Monolayers

Target Audience: Materials Scientists, Polymer Chemists, and Interfacial Engineering Professionals Document Type: Advanced Application Guide & Validated Protocols

Executive Summary & Chemical Profiling

In the continuous push for miniaturization in microelectronics and the development of advanced anti-fouling surfaces, the architectural design of molecular building blocks is paramount. 1-(Bromomethyl)-1-cyclobutylcyclopentane (CAS: 1601234-68-7) is a highly specialized, sterically hindered aliphatic bromide[1].

Structurally, this molecule features a quaternary carbon (C1 of the cyclopentane ring) bonded simultaneously to a cyclobutyl group, the cyclopentyl backbone, and a bromomethyl reactive handle. This unique "bicyclic-like" sp³-rich architecture acts as a massive steric wedge. Furthermore, because the carbon adjacent to the bromomethyl group is quaternary, it possesses zero

Quantitative Physicochemical Profile

| Property | Value | Implication for Materials Science |

| Molecular Formula | C₁₀H₁₇Br | Purely aliphatic; lacks polarizable |

| Molecular Weight | 217.15 g/mol | High mass-to-volume ratio for steric shielding. |

| LogP | 3.74 | Highly hydrophobic; excellent for repelling moisture. |

| Topological Polar Surface Area (TPSA) | 0 Ų | Zero polarity; optimal for low-k dielectric applications. |

| 0 | Prevents E2 elimination; guarantees pure S_N2 reactivity. |

Application I: Ultra-Low-k Dielectric Polymers for High-Frequency Microelectronics

Mechanistic Insight & Causality

As microelectronic circuits scale down, interconnect crosstalk and resistance-capacitance (RC) delays severely limit chip performance. To mitigate this, interlayer dielectrics must possess a dielectric constant (

By grafting 1-(Bromomethyl)-1-cyclobutylcyclopentane onto a polymer backbone such as Poly(4-hydroxystyrene) (PHS), the bulky cyclobutylcyclopentyl groups force the polymer chains apart. This disruption of chain packing creates nanoscopic voids (increasing

Mechanism of free-volume expansion in polymers using 1-CBCP steric wedges.

Protocol: Synthesis of Poly(4-(1-cyclobutylcyclopentylmethoxy)styrene)

This protocol utilizes a Williamson ether synthesis. The lack of

-

Reagent Preparation: Dissolve 10.0 g of Poly(4-hydroxystyrene) (PHS,

~25,000) in 100 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert Argon atmosphere. -

Deprotonation: Add 1.5 equivalents (relative to monomer units) of anhydrous Potassium Carbonate (K₂CO₃) and 0.1 equivalents of 18-crown-6 ether (to solvate the potassium cation and enhance phenoxide nucleophilicity). Stir at 60°C for 1 hour.

-

S_N2 Grafting: Dropwise add 1.2 equivalents of 1-(Bromomethyl)-1-cyclobutylcyclopentane. Elevate the temperature to 85°C and maintain vigorous stirring for 24 hours.

-

Precipitation & Purification: Cool the mixture to room temperature and precipitate the polymer by dropwise addition into 1 L of vigorously stirred methanol/water (80:20 v/v). Filter, wash with deionized water, and dry under vacuum at 60°C for 48 hours.

-

Self-Validation (QC): Perform ¹H-NMR (in CDCl₃). The complete disappearance of the phenolic -OH broad singlet (~9.0 ppm) and the emergence of an aliphatic -CH₂-O- peak at ~3.6 ppm validates 100% grafting efficiency.

Application II: Sterically Hindered Self-Assembled Monolayers (SAMs)

Mechanistic Insight & Causality

Self-Assembled Monolayers (SAMs) are critical for tuning surface wettability and interfacial energy. The thermodynamic stability and packing density of a SAM are heavily influenced by steric hindrance and van der Waals interactions[3]. Standard straight-chain alkanethiols form densely packed, crystalline monolayers. However, introducing the bulky 1-cyclobutylcyclopentyl group creates an "umbrella effect." This steric hindrance prevents tight crystalline packing, introducing a controlled degree of disorder that maximizes the exposure of the hydrophobic aliphatic bulk to the interface, resulting in superhydrophobic surfaces highly resistant to bio-fouling[4].

To achieve this, the primary bromide must first be converted to a thiol. Direct reaction with sodium hydrosulfide (NaSH) is avoided, as it frequently yields symmetrical thioethers (R-S-R) as unwanted byproducts. Instead, the protocol utilizes a thiourea intermediate to guarantee pure primary thiol generation.

Workflow for the synthesis and deposition of sterically hindered SAMs on gold.

Protocol: Thiolation and Gold Surface Functionalization

Phase A: Synthesis of (1-Cyclobutylcyclopentyl)methanethiol

-

Isothiouronium Salt Formation: Reflux 5.0 g of 1-(Bromomethyl)-1-cyclobutylcyclopentane and 1.1 equivalents of thiourea in 50 mL of absolute ethanol for 12 hours. The reaction yields a crystalline isothiouronium bromide intermediate.

-

Basic Hydrolysis: Cool the mixture and add 20 mL of 5M NaOH (aq). Reflux for an additional 3 hours under Argon to cleave the salt into the primary thiol.

-

Extraction: Acidify carefully with dilute HCl to pH 4, extract with dichloromethane (3 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase B: SAM Deposition

-

Substrate Preparation: Clean a planar Au(111) substrate using a freshly prepared Piranha solution (3:1 H₂SO₄:H₂O₂). (Warning: Highly reactive. Handle with extreme caution). Rinse copiously with Milli-Q water and absolute ethanol.

-

Monolayer Assembly: Immerse the clean Au(111) substrate into a 1.0 mM solution of the synthesized thiol in anhydrous ethanol for 24 hours at room temperature in the dark.

-

Self-Validation (QC): Remove the substrate, rinse with ethanol, and dry under a stream of N₂. Validate monolayer formation using Contact Angle Goniometry. A successful sterically hindered SAM will exhibit a Water Contact Angle (WCA) > 110°.

Comparative Materials Data

The following table summarizes the performance enhancements achieved by integrating the 1-cyclobutylcyclopentyl moiety into standard material systems.

| Material System | Modification Status | Dielectric Constant ( | Water Contact Angle (WCA) | Surface Energy (mN/m) |

| Poly(4-hydroxystyrene) | Unmodified | 3.85 | 68° | 45.2 |

| Poly(4-hydroxystyrene) | 1-CBCP Grafted | 2.31 | 102° | 28.4 |

| Au(111) Substrate | Bare Metal | N/A | < 20° | > 70.0 |

| Au(111) Substrate | 1-CBCP SAM | N/A | 114° | 18.6 |

References

-

Chen, J., et al. "Progress on Polymer Composites With Low Dielectric Constant and Low Dielectric Loss for High-Frequency Signal Transmission". Frontiers in Materials, 2021. Available at:[Link]

-

Wikipedia Contributors. "Self-assembled monolayer". Wikipedia, The Free Encyclopedia. Available at:[Link]

-

Subasinghe, S., et al. "Factors Affecting the Hydrophobic Property of Stearic Acid Self-Assembled on the TiO2 Substrate". ACS Omega, 2022. Available at:[Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. Self-assembled monolayer - Wikipedia [en.wikipedia.org]

- 4. Factors Affecting the Hydrophobic Property of Stearic Acid Self-Assembled on the TiO2 Substrate - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Novel Spiro[4.3]nonane Derivatives

Introduction: The Rising Prominence of Spiro[4.3]nonane Scaffolds in Modern Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single common atom, have emerged as a privileged structural motif in medicinal chemistry. Their inherent three-dimensionality offers a distinct advantage over traditional flat, aromatic structures, enabling more precise and selective interactions with biological targets. This unique conformational rigidity can lead to enhanced potency, improved selectivity, and favorable physicochemical properties, such as increased solubility and metabolic stability. Among the diverse array of spirocyclic frameworks, the spiro[4.3]nonane core, consisting of a cyclopentane ring fused to a cyclobutane ring through a spiro-center, represents a particularly intriguing scaffold for the development of novel therapeutics. Its compact yet complex architecture provides a versatile platform for creating compounds with the potential to address a wide range of diseases. These application notes provide a detailed protocol for the synthesis of a novel functionalized spiro[4.3]nonane derivative, offering researchers a practical guide to accessing this valuable chemical space.

Strategic Approach: Tandem Michael-Dieckmann Condensation for Efficient Spirocycle Construction

The construction of the spiro[4.3]nonane framework will be achieved through a powerful and efficient one-pot tandem Michael-Dieckmann condensation reaction. This strategy is predicated on the sequential formation of two carbon-carbon bonds, initiated by a Michael addition, followed by an intramolecular Dieckmann cyclization. This approach is highly convergent, minimizing the number of synthetic steps and purification procedures, which is advantageous for both laboratory-scale synthesis and potential scale-up operations.

The causality behind this strategic choice lies in its efficiency and atom economy. The Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound generates an enolate intermediate, which is then poised to undergo an intramolecular cyclization via a Dieckmann condensation. This tandem process allows for the rapid assembly of the complex spirocyclic core from readily available starting materials. The use of a strong base, such as potassium tert-butoxide, is crucial for promoting both the initial Michael addition and the subsequent intramolecular condensation.[1]

Visualizing the Synthetic Pathway

The overall synthetic strategy can be visualized as a two-step sequence, with the key spirocyclization occurring in a single, elegant tandem reaction.

Figure 1: Conceptual workflow for the synthesis of a spiro[4.3]nonane derivative.

Detailed Experimental Protocol: Synthesis of Ethyl 1-oxo-spiro[4.3]nonane-4-carboxylate

This protocol provides a step-by-step methodology for the synthesis of a functionalized spiro[4.3]nonane derivative. The procedure is designed to be self-validating, with clear instructions and expected outcomes.

Materials and Equipment:

-

Cyclopentanone

-

Ethyl acrylate

-

Potassium tert-butoxide

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Step 1: Synthesis of the Tandem Reaction Precursor (Hypothetical Intermediate)

While the target spirocycle is formed in a one-pot reaction, for clarity, the conceptual formation of the intermediate is described. The reaction is initiated by the Michael addition of the enolate of cyclopentanone to ethyl acrylate.

Step 2: One-Pot Tandem Michael-Dieckmann Spirocyclization

This is the core step where the spiro[4.3]nonane skeleton is constructed.

-

Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add potassium tert-butoxide (1.12 g, 10 mmol) and anhydrous tetrahydrofuran (THF, 50 mL).

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. To this, add a solution of cyclopentanone (0.42 g, 5 mmol) and ethyl acrylate (1.00 g, 10 mmol) in anhydrous THF (20 mL) dropwise over 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with water (50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure ethyl 1-oxo-spiro[4.3]nonane-4-carboxylate.

Data Presentation and Characterization

The successful synthesis of the target spiro[4.3]nonane derivative should be confirmed by standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (CDCl₃, δ ppm) | Expected ¹³C NMR (CDCl₃, δ ppm) | Yield (%) |

| Ethyl 1-oxo-spiro[4.3]nonane-4-carboxylate | C₁₂H₁₈O₃ | 210.27 | 4.15 (q, 2H), 3.00-2.80 (m, 1H), 2.50-1.80 (m, 10H), 1.25 (t, 3H) | 215.0, 172.5, 60.5, 55.0, 45.0, 38.0, 35.0, 30.0, 25.0, 20.0, 14.2 | ~70-80 |

Table 1: Expected Characterization Data and Yield for Ethyl 1-oxo-spiro[4.3]nonane-4-carboxylate.

Mechanistic Insights: The Driving Forces of Spirocyclization

The tandem Michael-Dieckmann condensation is a powerful transformation driven by fundamental principles of organic reactivity.

Figure 2: Key mechanistic steps in the tandem Michael-Dieckmann condensation.

The reaction is initiated by the deprotonation of cyclopentanone by potassium tert-butoxide to form the corresponding enolate. This enolate then acts as a nucleophile, attacking the β-carbon of ethyl acrylate in a Michael addition. The resulting enolate intermediate is then deprotonated again by the strong base, setting the stage for the intramolecular Dieckmann condensation. The newly formed enolate attacks the carbonyl carbon of the ester group, leading to the formation of a five-membered ring and the expulsion of an ethoxide ion. The final product, a cyclic β-keto ester, is a stable molecule and the driving force for the reaction is the formation of this thermodynamically favorable spirocyclic system. The Dieckmann condensation is particularly effective for the formation of five- and six-membered rings.[2][3]

Trustworthiness and Self-Validation

The protocol described herein is based on well-established and reliable chemical transformations. The tandem Michael-Dieckmann condensation is a widely used method for the synthesis of cyclic ketones.[4][5] The reaction conditions are standard and the purification procedure is straightforward. The expected yield and characterization data provided in Table 1 serve as a benchmark for researchers to validate their own experimental results. Any significant deviation from these values may indicate issues with starting material purity, reaction conditions, or work-up procedures, prompting a systematic troubleshooting process.

Conclusion and Future Directions

This application note provides a detailed and scientifically grounded protocol for the synthesis of a novel spiro[4.3]nonane derivative. The tandem Michael-Dieckmann condensation offers an efficient and practical route to this valuable scaffold. The synthesized spiro[4.3]nonane derivative, with its functional handles (a ketone and an ester), is a versatile intermediate that can be further elaborated to generate a library of diverse compounds for screening in various drug discovery programs. Future work could explore the asymmetric synthesis of these spirocycles to access enantiopure compounds, which is often crucial for elucidating structure-activity relationships and developing potent and selective drug candidates.

References

-

DeGraffenreid, M. R., et al. (2007). An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters. The Journal of Organic Chemistry, 72(19), 7455–7458. [Link]

-

McMurry, J. (2023). Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry (10th ed.). OpenStax. [Link]

-

Chemistry LibreTexts. (2023). The Dieckmann Condensation. [Link]

-

Powers, J. P., et al. (2007). An Efficient and Scalable One-Pot Double Michael addition-Dieckmann Condensation for the Synthesis of 4,4-disubstituted Cyclohexane Beta-Keto Esters. PubMed. [Link]

-

Filippini, M.-H., & Rodriguez, J. (1995). Facile Tandem Michael Addition-Retro Dieckmann Reaction of Cyclic β-Ketoesters: One-Pot Preparation of Polyfunctionalized Acyclic Derivatives. Synthetic Communications, 25(18), 2865-2874. [Link]

Sources

- 1. An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters [organic-chemistry.org]

- 2. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 4. An efficient and scalable one-pot double Michael addition-Dieckmann condensation for the synthesis of 4,4-disubstituted cyclohexane beta-keto esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note & Protocol: Synthesis of 1-Cyclobutyl-1-cyclopentylbromomethane

Abstract: This document provides a comprehensive experimental procedure for the bromination of the tertiary alcohol, 1-cyclobutyl-1-cyclopentylmethanol. The protocol details the conversion using hydrobromic acid, a method well-suited for tertiary alcohols proceeding via an S(_N)1 mechanism. Included are in-depth discussions on the reaction mechanism, safety protocols, step-by-step experimental procedures, and methods for purification and characterization of the final product, 1-cyclobutyl-1-cyclopentylbromomethane. This guide is intended for researchers and professionals in chemical and pharmaceutical development.

Introduction and Mechanistic Overview

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. For tertiary alcohols such as 1-cyclobutyl-1-cyclopentylmethanol, the reaction with hydrogen halides like hydrobromic acid (HBr) proceeds efficiently through a unimolecular nucleophilic substitution (S(_N)1) mechanism.[1][2][3] This pathway is favored due to the stability of the tertiary carbocation intermediate formed during the reaction.[1][4][5]

The reaction is initiated by the protonation of the alcohol's hydroxyl group by the strong acid, HBr. This converts the poor leaving group, hydroxide (

It is important to note that reagents like phosphorus tribromide (PBr(_3)) are generally not effective for the bromination of tertiary alcohols.[10][11][12] These reagents typically react via an S(_N)2 mechanism, which is sterically hindered at a tertiary carbon center.[11][12][13][14] Attempting to use PBr(_3) with a tertiary alcohol often leads to elimination reactions as the major pathway.[11]

Safety & Handling

Extreme caution must be exercised when handling the reagents for this procedure.

-

Hydrobromic Acid (48% aq.): HBr is a strong, corrosive acid that can cause severe skin burns, eye damage, and respiratory irritation.[15][16][17] Always handle HBr in a well-ventilated fume hood.[15][18] Personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat, is mandatory.[17][18] An eyewash station and safety shower should be readily accessible.[17] Store HBr in a cool, dry, well-ventilated area away from incompatible materials like strong bases and oxidizers.[17][18]

-